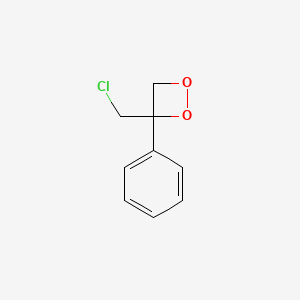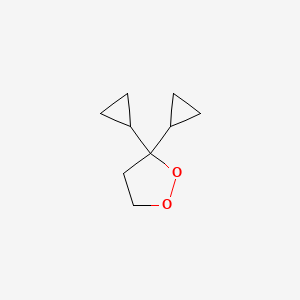
3,3-Dicyclopropyl-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropyl-1,2-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This particular compound is characterized by the presence of two cyclopropyl groups attached to the dioxolane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dicyclopropyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes, including this compound, often involve the cyclization of glycols with aldehydes or ketones. Catalysts such as bromides or iodides of alkali or alkaline earth metals are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropyl-1,2-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃)
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3,3-Dicyclopropyl-1,2-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 3,3-dicyclopropyl-1,2-dioxolane exerts its effects involves its interaction with molecular targets and pathways. As a dioxolane, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without cyclopropyl groups, commonly used as a solvent and co-monomer in polyacetals.
1,2-Dioxolane: An isomer of 1,3-dioxolane, known for its peroxide structure and different reactivity.
1,3-Dioxane: A six-membered ring analog of dioxolane, used in similar applications but with different chemical properties.
Uniqueness
3,3-Dicyclopropyl-1,2-dioxolane is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects on the molecule. These effects influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
136847-59-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,3-dicyclopropyldioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-7(1)9(8-3-4-8)5-6-10-11-9/h7-8H,1-6H2 |
InChI Key |
JCONSWKBGJZOJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOO2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


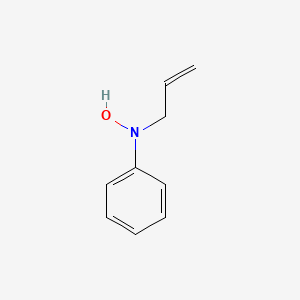
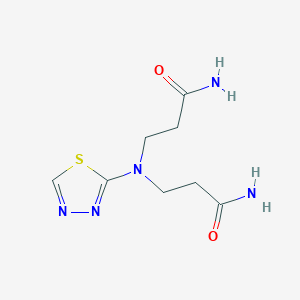
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
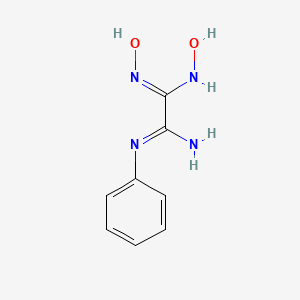
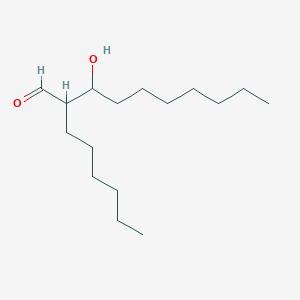

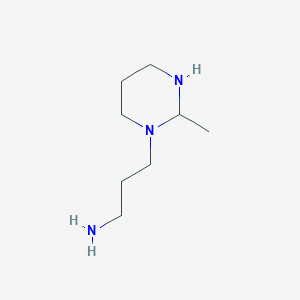
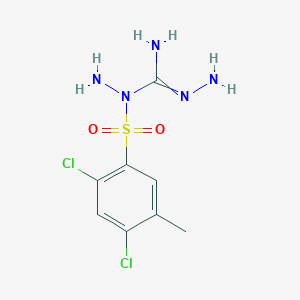
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
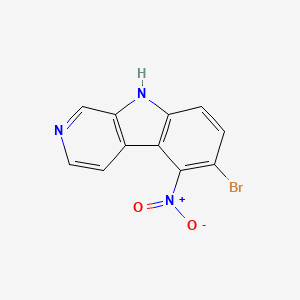

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
